L-histidine

Catalog No.
S529971
CAS No.
71-00-1
M.F
C6H9N3O2
M. Wt
155.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-histidine

CAS Number

71-00-1

Product Name

L-histidine

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1

InChI Key

HNDVDQJCIGZPNO-YFKPBYRVSA-N

SMILES

C1=C(NC=N1)CC(C(=O)O)N

Solubility

Fairly sol in water; insol in alcohol and ether; decomp 251-252 °C; specific optical rotation (c= 2 in 3 moles of HCl): +8.0 deg at 26 °C/D /Monohydrochloride/
SOL IN WATER; DECOMP AT 245 °C (ALSO REPORTED AS 196 °C); SPECIFIC OPTICAL ROTATION (C= 2) +47.6 DEG AT 20 °C/D /L-HISTIDINE DIHYDROCHLORIDE/
Insol in common neutral solvents except water
Insoluble in ethyl ether, acetone; slightly soluble in ethanol
In water, 4.56X10+4 mg/l @ 25 °C
45.6 mg/mL
Soluble in water; Insoluble in ether
Slightly soluble (in ethanol)

Synonyms

Histidine, Histidine, L isomer, Histidine, L-isomer, L-Histidine, L-isomer Histidine

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N

Description

The exact mass of the compound Histidine is 155.0695 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 45600 mg/l (at 25 °c)0.29 minsol in common neutral solvents except waterinsoluble in ethyl ether, acetone; slightly soluble in ethanolin water, 4.56x10+4 mg/l @ 25 °c45.6 mg/mlsoluble in water; insoluble in etherslightly soluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic. It belongs to the ontological category of polar amino acid zwitterion in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Nutrition and Metabolism

Field: Nutritional Science

Experimental Procedures: Studies often involve controlled dietary intake and monitoring of physiological parameters.

Results: Histidine has been associated with factors that improve metabolic syndrome and affects ion absorption. In animals, it’s a limiting factor for growth and milk protein synthesis .

Neuroprotection

Field: Neuroscience

Experimental Procedures: Animal models are used to induce neurological conditions, followed by histidine supplementation.

Results: Histidine supplementation has shown to increase food intake and provide neuroprotection at early stages in rats .

Antioxidant Effects

Field: Biochemistry

Experimental Procedures: The synthesis and role of carnosine in cellular systems are studied, often in chicken models.

Results: Carnosine, synthesized from histidine, exhibits significant antioxidant properties, especially in chickens .

Ocular Health

Field: Ophthalmology

Experimental Procedures: Fish diets are manipulated to study the effects of histidine on eye health.

Results: Adequate histidine in diets has been linked to a lower incidence of cataracts in fish species .

Cardiac Surgery

Field: Cardiovascular Medicine

Experimental Procedures: Clinical trials involve the use of histidine-containing solutions during cardiac procedures.

Results: Decades of clinical experience have confirmed the effectiveness of histidine in organ preservation and myocardial protection .

Exercise and Muscle Performance

Field: Sports Medicine

Experimental Procedures: Controlled trials with athletes receiving histidine supplements and undergoing performance tests.

Results: Studies suggest potential benefits of histidine supplementation in improving muscle performance and reducing fatigue .

Wound Healing

Field: Biomedical Engineering

Experimental Procedures: Synthesis of histidine-modified ZnCr layered double hydroxide (LDH) nanozymes and testing their enzyme-like activity.

Results: The His/ZnCr-LDH nanozyme showed high antibacterial activity and effectively boosted the curing of infected wounds .

Disease Prevention and Treatment

Field: Clinical Nutrition

Experimental Procedures: Clinical trials and nutritional studies to assess the effects of histidine supplementation.

Results: Ongoing research suggests that histidine could have beneficial effects in treating these conditions, although further studies are needed .

Catalysis and Nanotechnology

Field: Chemistry and Material Science

Experimental Procedures: Synthesis and application of ring-functionalized histidine derivatives in various chemical processes.

Results: The utility of modified histidines varies widely, showing remarkable biological activities and potential in nanotechnology .

L-histidine is an essential amino acid characterized by its unique imidazole side chain, which plays a pivotal role in various biochemical processes. Its molecular formula is C6H9N3O2C_6H_9N_3O_2, and it has a molecular weight of approximately 155.15 g/mol . Unlike some amino acids, L-histidine cannot be synthesized de novo in humans; thus, it must be obtained through dietary sources or histidine-containing proteins. This amino acid is crucial for the synthesis of proteins and serves as a precursor for several bioactive compounds, including histamine, an important neurotransmitter and regulator of physiological functions .

, primarily due to its imidazole ring, which can exist in both protonated and deprotonated forms depending on the pH. This property allows L-histidine to act as a proton donor or acceptor in enzyme-catalyzed reactions, making it vital for acid-base catalysis . Key reactions involving L-histidine include:

  • Decarboxylation: L-histidine can be converted to histamine through the action of the enzyme histidine decarboxylase, which requires vitamin B as a cofactor .
  • Deamination: L-histidine can undergo deamination to produce urocanic acid and ammonia via histidine ammonia lyase .
  • Chelation: The imidazole group of L-histidine can chelate metal ions such as copper and zinc, facilitating various biochemical processes .

L-histidine exhibits diverse biological activities. It plays a structural role in proteins and is crucial for enzyme function. The imidazole side chain allows L-histidine to participate in various enzymatic reactions, including:

  • Catalytic Functions: Many enzymes utilize L-histidine as an active site residue due to its ability to stabilize charged intermediates during catalysis .
  • Neurotransmitter Synthesis: As a precursor to histamine, L-histidine is involved in neurotransmission and immune responses .
  • Metal Ion Chelation: The ability of L-histidine to bind metal ions is essential for the function of metalloenzymes and other metalloproteins .

L-histidine can be synthesized through various methods:

  • Biosynthesis in Microorganisms: In prokaryotes such as Escherichia coli, L-histidine is synthesized from phosphoribosyl pyrophosphate through a complex pathway involving multiple enzymes and gene products .
  • Chemical Synthesis: Laboratory synthesis of L-histidine typically involves the reaction of imidazole with α-amino acids or their derivatives under controlled conditions .

L-histidine has numerous applications across different fields:

  • Nutritional Supplements: Due to its essential nature, L-histidine is often included in dietary supplements aimed at improving health and athletic performance.
  • Pharmaceuticals: It serves as a precursor for drugs that target histamine receptors or modulate immune responses .
  • Food Industry: L-histidine is utilized as a flavor enhancer and preservative due to its antioxidant properties .

Research has highlighted several interactions involving L-histidine:

  • Metal Ion Interactions: Studies have shown that L-histidine can form complexes with transition metals, which can influence enzyme activity and stability .
  • Drug Interactions: Investigations into the interactions between L-histidine-containing peptides and metal complexes have revealed potential therapeutic applications in drug design .

L-histidine shares similarities with several other amino acids, particularly those containing aromatic or heterocyclic side chains. Here are some comparable compounds:

CompoundStructure TypeUnique Features
ArginineAliphaticContains a guanidinium group; involved in nitric oxide synthesis.
LysineAliphaticContains an amino group; important for protein structure.
TryptophanAromaticPrecursor to serotonin; contains an indole ring.
PhenylalanineAromaticPrecursor to tyrosine; involved in neurotransmitter synthesis.

L-histidine's uniqueness lies in its imidazole side chain, which allows it to participate actively in acid-base catalysis and metal ion chelation, distinguishing it from other amino acids that lack these properties.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS]
Solid
White crystals or crystalline powder; odourless

Color/Form

Needles or plates
COLORLESS

XLogP3

-3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

155.069476538 g/mol

Monoisotopic Mass

155.069476538 g/mol

Heavy Atom Count

11

Taste

Sweet

LogP

-3.32
-3.32 (LogP)
log Kow= -3.32
-3.32

Appearance

Solid powder

Melting Point

287 °C (decomp)
MP: 80 °C; anhydrous, mp: 140 °C /monohydrate/
287 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4QD397987E

Related CAS

26062-48-6

GHS Hazard Statements

Aggregated GHS information provided by 332 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 126 of 332 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 206 of 332 companies with hazard statement code(s):;
H302+H332 (74.76%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (25.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

The actions of supplemental L-histidine are entirely unclear. It may have some immunomodulatory as well as antioxidant activity. L-histidine may be indicated for use in some with rheumatoid arthritis. It is not indicated for treatment of anemia or uremia or for lowering serum cholesterol.

Pharmacology

Is found abundantly in hemoglobin; has been used in the treatment of rheumatoid arthritis, allergic diseases, ulcers and anemia. A deficiency can cause poor hearing.
Histidine is a semi-essential amino acid (children should obtain it from food) needed in humans for growth and tissue repair, Histidine is important for maintenance of myelin sheaths that protect nerve cells and is metabolized to the neurotransmitter histamine. Histamines play many roles in immunity, gastric secretion, and sexual functions. Histidine is also required for blood cell manufacture and protects tissues against damage caused by radiation and heavy metals. (NCI04)

Mechanism of Action

Since the actions of supplemental L-histidine are unclear, any postulated mechanism is entirely speculative. However, some facts are known about L-histidine and some of its metabolites, such as histamine and trans-urocanic acid, which suggest that supplemental L-histidine may one day be shown to have immunomodulatory and/or antioxidant activities. Low free histidine has been found in the serum of some rheumatoid arthritis patients. Serum concentrations of other amino acids have been found to be normal in these patients. L-histidine is an excellent chelating agent for such metals as copper, iron and zinc. Copper and iron participate in a reaction (Fenton reaction) that generates potent reactive oxygen species that could be destructive to tissues, including joints. L-histidine is the obligate precursor of histamine, which is produced via the decarboxylation of the amino acid. In experimental animals, tissue histamine levels increase as the amount of dietary L-histidine increases. It is likely that this would be the case in humans as well. Histamine is known to possess immunomodulatory and antioxidant activity. Suppressor T cells have H2 receptors, and histamine activates them. Promotion of suppressor T cell activity could be beneficial in rheumatoid arthritis. Further, histamine has been shown to down-regulate the production of reactive oxygen species in phagocytic cells, such as monocytes, by binding to the H2 receptors on these cells. Decreased reactive oxygen species production by phagocytes could play antioxidant, anti-inflammatory and immunomodulatory roles in such diseases as rheumatoid arthritis. This latter mechanism is the rationale for the use of histamine itself in several clinical trials studying histamine for the treatment of certain types of cancer and viral diseases. In these trials, down-regulation by histamine of reactive oxygen species formation appears to inhibit the suppression of natural killer (NK) cells and cytotoxic T lymphocytes, allowing these cells to be more effective in attacking cancer cells and virally infected cells.

Vapor Pressure

0.00000001 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

71-00-1

Absorption Distribution and Excretion

Absorbed from the small intestine via an active transport mechanism requiring the presence of sodium.
ESSENTIAL AMINO ACIDS ARE TRANSFERRED TO FETUS AGAINST A CONCN GRADIENT &, IN THE CASE OF HISTIDINE, NATURAL L-ISOMER HAS BEEN SHOWN TO CROSS SEVERAL TIMES AS FAST AS THE D-ISOMER.

Metabolism Metabolites

PRODUCT OF OXIDATIVE DEAMINATION OR TRANSAMINATION OF L-HISTIDINE IS BETA-IMIDAZOLEPYRUVIC ACID; & PRODUCT OF DECARBOXYLATION IS HISTAMINE. HISTAMINE ENTERS OTHER PATHWAYS TO YIELD FURTHER METABOLIC PRODUCTS. /FROM TABLE/

Associated Chemicals

Histidine (d);351-50-8
Histidine (dl);4998-57-6

Wikipedia

Histidine
Isobutane

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Skin conditioning; Antistatic; Humectant

Methods of Manufacturing

ISOLATED FROM BLOOD CORPUSCLES BY METHOD OF ELECTRICAL TRANSPORT... BY PRECIPITATION WITH MERCURIC CHLORIDE... CONVENIENT LAB PROCEDURES: FOSTER, SHEMIN, ORG SYN COLL VOL II, 330 (1943). SYNTHESIS BY CONDENSING 4-CHLOROMETHYLGLYOXALINE WITH ETHYLCHLOROMALONATE: PYMAN, J CHEM SOC 99, 668, 1386 (1911)...
...BY CONDENSING GLYOXALINE FORMALDEHYDE WITH HIPPURIC ACID: PYMAN, J CHEM SOC 109, 186 (1916).
From blood corpuscles, organic synthesis

General Manufacturing Information

L-Histidine: ACTIVE
Histidine: ACTIVE

Analytic Laboratory Methods

A SIMPLE & RAPID METHOD FOR SIMULTANEOUS DETERMINATION OF HISTAMINE & HISTIDINE IN FISH SAMPLES IS DESCRIBED. THE METHOD ENTAILS PAPER CHROMATOGRAPHY & IS SENSITIVE FROM 0.5 MUG TO AT LEAST 30 MUG.
MICROBIOLOGICAL ASSAY METHODS FOR HISTIDINE IN MATERIALS CONTAINING FREE FORM IN ABSENCE OF APPRECIABLE AMT OF PROTEIN.
CERTAIN BACTERIA, GROWN UNDER SUITABLE CONDITIONS, PRODUCE SPECIFIC L-AMINO ACID DECARBOXYLASE. CO2 PRODUCED BY THESE ENZYMES CAN BE MEASURED MANOMETRICALLY. CO2 PRODUCED DURING DECARBOXYLATION OF L-HISTIDINE TO YIELD HISTAMINE IS DETERMINED IN A WARBURG MANOMETER & IS A MEASURE OF THE AMINO ACID CONTENT IN THE SAMPLE.

Clinical Laboratory Methods

L-HISTIDINE IS DETERMINED IN PLASMA & URINE BY COLORIMETRIC METHOD WITH FLUORODINITROBENZENE WHICH IS SUBSEQUENTLY DETERMINED SPECTROPHOTOMETRICALLY AT 400 NM.

Interactions

WARFARIN ALONE AT 5 MG/KG OF BAIT KILLED 37% OF ROOF RATS, BUT WHEN IN COMBINATION WITH L-HISTIDINE (40 MG/KG BAIT), ACTIVATED CLAY, CHARCOAL, & CARBON (10 G/KG BAIT) IT CAUSED, RESPECTIVELY, 100, 88, 75, & 63% MORTALITY OF RATS.

Dates

Modify: 2023-08-15
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